

IUPAC name for N-(5-Chloro-2-hydroxyphenyl)acetamide

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Compound of Interest

| | |
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| Compound Name: | <i>N-(5-Chloro-2-hydroxyphenyl)acetamide</i> |
| Cat. No.: | B133537 |

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An In-depth Technical Guide to **N-(5-Chloro-2-hydroxyphenyl)acetamide**

This technical guide provides a comprehensive overview of **N-(5-Chloro-2-hydroxyphenyl)acetamide**, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential biological activities based on current scientific literature.

Chemical Identity and Properties

N-(5-Chloro-2-hydroxyphenyl)acetamide, also known by its synonym 4-Chloro-2-acetamidophenol, is a substituted acetamide derivative.^[1] Its fundamental properties are summarized in the table below.

Table 1: Physicochemical Properties of **N-(5-Chloro-2-hydroxyphenyl)acetamide**

| Property | Value | Reference |
|-------------------|---|---------------------|
| IUPAC Name | N-(5-chloro-2-hydroxyphenyl)acetamide | [1] |
| Synonyms | 4-Chloro-2-acetamidophenol | [1] |
| Molecular Formula | C ₈ H ₈ ClNO ₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| CAS Number | 26488-93-7 | [2] |

Spectral Data (Predicted)

While detailed experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on its structure:

- ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, the amide proton, and the methyl protons of the acetyl group. A publication has referenced the ¹H-NMR spectrum of chemically synthesized 5-chloro-2-hydroxyacetanilide.[\[3\]](#)
- ¹³C NMR: Signals corresponding to the carbons of the phenyl ring, the carbonyl carbon, and the methyl carbon would be expected.
- IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the carbonyl group, and C-Cl bond vibrations.

Synthesis of N-(5-Chloro-2-hydroxyphenyl)acetamide

A specific, detailed synthesis protocol for **N-(5-Chloro-2-hydroxyphenyl)acetamide** is not readily available in the literature. However, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as 2-chloro-N-(4-hydroxyphenyl)acetamide.[\[4\]](#)[\[5\]](#) The proposed method involves the N-acetylation of 2-amino-4-chlorophenol.

Proposed Experimental Protocol

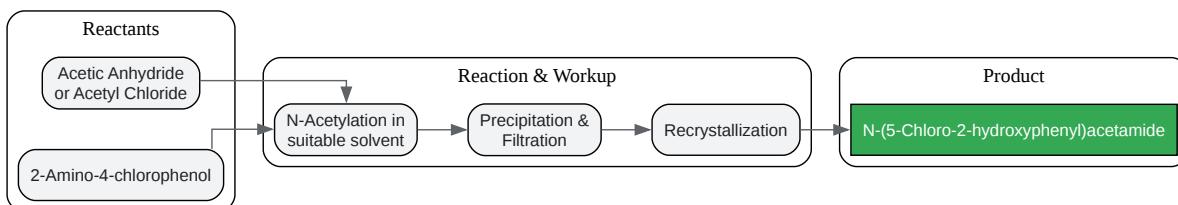
Materials:

- 2-Amino-4-chlorophenol
- Acetic anhydride or Acetyl chloride
- A suitable solvent (e.g., acetic acid, ethyl acetate, or a biphasic system)
- A base (e.g., sodium acetate, pyridine, or sodium bicarbonate) if using acetyl chloride.

Procedure:

- Dissolve 2-amino-4-chlorophenol in the chosen solvent in a round-bottom flask.
- If using acetyl chloride, cool the mixture in an ice bath and slowly add the acetyl chloride dropwise while stirring. A base should be present to neutralize the HCl byproduct.
- If using acetic anhydride, the reaction can often be performed at room temperature or with gentle heating.
- After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature or as determined by reaction monitoring (e.g., TLC).
- Upon completion, the product can be isolated by precipitation (by adding water or an anti-solvent), followed by filtration.
- The crude product should be washed with cold water to remove any water-soluble impurities.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **N-(5-Chloro-2-hydroxyphenyl)acetamide**.

Synthesis Workflow Diagram

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Caption: Proposed synthesis workflow for **N-(5-Chloro-2-hydroxyphenyl)acetamide**.

Potential Biological Activity

Direct studies on the biological effects of **N-(5-Chloro-2-hydroxyphenyl)acetamide** are limited. However, the activities of structurally related acetamide and hydroxyphenylacetamide derivatives provide insights into its potential pharmacological profile.

Anti-inflammatory and Antioxidant Activity

Many acetamide derivatives have been reported to possess antioxidant and anti-inflammatory properties.^{[6][7]} For example, N-(2-hydroxyphenyl)acetamide, a close analog, has demonstrated anti-arthritis and anti-inflammatory effects in animal models.^[8] Its mechanism is linked to the reduction of pro-inflammatory cytokines such as IL-1 β and TNF- α , and the mitigation of oxidative stress.^[8] Another study showed that N-(2-hydroxyphenyl)acetamide can prevent acute kidney injury by attenuating inflammation and oxidative damage.^[9] Furthermore, analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have shown promise as anticolitis agents by inhibiting cellular adhesion induced by TNF- α and IL-6.^[10]

Antimicrobial Activity

Chloro-N-(hydroxyphenyl)acetamide derivatives have been synthesized and screened for their antimicrobial properties.^[4] Studies have shown that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.^[4]

Enzyme Inhibition

Derivatives with a similar chemical scaffold, such as N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides, have been identified as inhibitors of γ -secretase, an enzyme implicated in Alzheimer's disease.^[11] This suggests that **N-(5-Chloro-2-hydroxyphenyl)acetamide** could be investigated for its potential as an enzyme inhibitor in various therapeutic areas.

Table 2: Bioactivity of a Related Compound: 2-chloro-N-(4-hydroxyphenyl)acetamide

| Assay | Organism/Cell Line | Endpoint | Result | Reference |
|------------------------|--------------------------------|--------------------|-----------------------|-----------|
| Antibacterial Activity | Bacillus subtilis (Gram +) | Zone of Inhibition | 8-14 mm | [4] |
| Antibacterial Activity | Staphylococcus aureus (Gram +) | Zone of Inhibition | 8-14 mm | [4] |
| Antibacterial Activity | Escherichia coli (Gram -) | Zone of Inhibition | 8-14 mm | [4] |
| Antifungal Activity | Not specified | - | No potential activity | [4] |

Note: The data in Table 2 is for a structurally related compound and should be interpreted as indicative of potential activity for **N-(5-Chloro-2-hydroxyphenyl)acetamide**.

Illustrative Experimental Protocols

Detailed experimental protocols for **N-(5-Chloro-2-hydroxyphenyl)acetamide** are not available. The following are representative protocols used for evaluating the biological activities of similar acetamide derivatives.

In Vitro Antioxidant Activity: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS^{•+}.

- Reagent Preparation: Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
- Assay Procedure: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add a solution of the test compound (at various concentrations) to the diluted ABTS•+ solution.
- Incubate the mixture for a short period (e.g., 6 minutes) at room temperature.
- Measure the absorbance at 734 nm.
- The percentage of inhibition of absorbance is calculated relative to a control (without the test compound). Trolox is often used as a standard reference compound.

Cell-Based Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

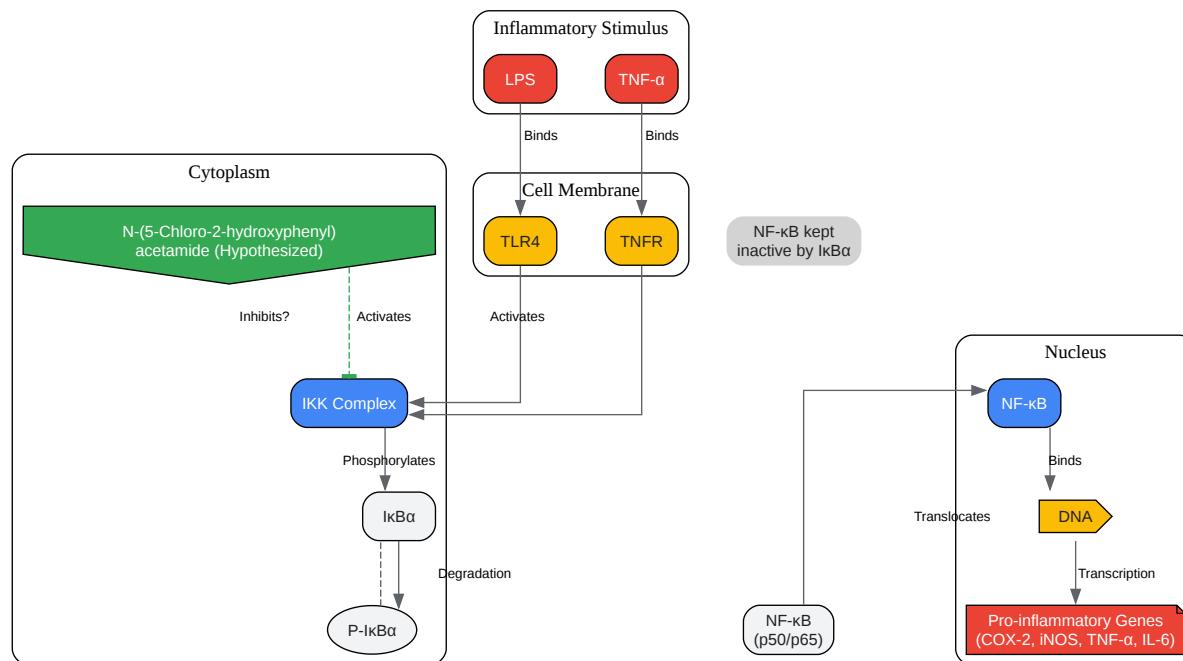
- Cell Culture: Culture a macrophage cell line (e.g., J774.A1 or RAW 264.7) in appropriate media and conditions.
- Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce an inflammatory response and NO production. Include control wells (untreated cells, cells with LPS only).
- Incubation: Incubate the plates for 24 hours.

- NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
- Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.

Potential Signaling Pathway Involvement

Based on the anti-inflammatory activity of related compounds, **N-(5-Chloro-2-hydroxyphenyl)acetamide** may exert its effects by modulating key inflammatory signaling pathways, such as the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Hypothetical NF- κ B Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of the NF-κB signaling pathway.

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References

- 1. Acetamide, N-(5-chloro-2-hydroxyphenyl)- | SIELC Technologies [sielc.com]
- 2. N-(5-chloro-2-hydroxyphenyl)acetamide | 26488-93-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF- α - and IL-6-induced cell adhesions [pubmed.ncbi.nlm.nih.gov]
- 11. N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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